molecular formula C17H21NO3S B2829874 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034470-44-3

1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2829874
CAS No.: 2034470-44-3
M. Wt: 319.42
InChI Key: NENKRAGRVWUQLY-UHFFFAOYSA-N
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Description

1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. The structure of this advanced intermediate, which features a benzo[b]thiophene core linked to an acetamide moiety, suggests its potential utility in the development of novel therapeutic agents. The benzo[b]thiophene scaffold is a privileged structure in pharmacology, known to be present in compounds investigated for a range of biological activities . Similar molecular frameworks are frequently explored as key intermediates in the synthesis of more complex molecules for pharmaceutical applications . Research into this compound may provide valuable insights for projects aiming to develop new small-molecule inhibitors or modulators of biological targets. Its specific mechanism of action and primary research applications are areas of active investigation, positioning it as a valuable chemical tool for exploratory science and hit-to-lead optimization campaigns.

Properties

IUPAC Name

[1-[1-(1-benzothiophen-3-yl)propan-2-ylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-11(18-16(20)17(3,4)21-12(2)19)9-13-10-22-15-8-6-5-7-14(13)15/h5-8,10-11H,9H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENKRAGRVWUQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common approach is the condensation of benzo[b]thiophene derivatives with appropriate amines and acylating agents. For instance, the reaction might start with the formation of a benzo[b]thiophene intermediate, followed by its reaction with 1-(propan-2-yl)amine under controlled conditions to form the desired amine derivative. This intermediate can then be acylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzo[b]thiophene ring .

Scientific Research Applications

1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways and lead to the desired biological effects. For example, the compound might inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to derivatives from the evidence below:

Compound Key Features Differentiating Attributes
Target Compound Benzo[b]thiophene, acetate ester, amide bond Unique combination of benzo[b]thiophene and acetylated ester; lacks halogen or methoxy groups
Benzamide Derivatives (Entries 13–17, ) Benzamide core, methoxy/ethoxy/propoxy substituents Aromatic phenyl rings instead of benzo[b]thiophene; ether substituents enhance polarity
Chalcones (Compounds 5–10, –6) Benzo[b]thiophene, α,β-unsaturated ketone, halogen/methoxy substituents Chalcone backbone (enone system) vs. amide/ester in the target; varied electronic effects
Compound 243 () Benzo[b]thiophene, trifluoromethyl groups, acetate ester Bulky trifluoromethyl groups; complex oxazolidinone ring absent in the target
MPI22 () Pyrrolidinone ring, carbamate group Carbamate instead of acetate; pyrrolidinone enhances rigidity
1-(Methylsulfanyl)-1-oxopropan-2-yl Acetate () Methylsulfanyl group, acetate ester Thioether vs. benzo[b]thiophene; simpler structure with no aromatic system

Q & A

Q. What are the optimal synthetic routes for preparing 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step protocols, starting with functionalization of the benzo[b]thiophene core. For example:

  • Step 1: Alkylation or amination of the benzo[b]thiophene scaffold to introduce the propan-2-ylamino group .
  • Step 2: Acetylation of the intermediate using acetic anhydride under controlled conditions (e.g., 0–5°C, with triethylamine as a base) to avoid over-acylation .
  • Characterization: Intermediates are analyzed via 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm regioselectivity and purity. For example, the benzo[b]thiophen-3-yl group exhibits distinct aromatic proton signals at δ 7.2–7.8 ppm in 1H^1H-NMR .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility Screening: Use a solvent panel (e.g., DMSO, ethanol, aqueous buffers) with UV-Vis spectroscopy or HPLC to quantify solubility. Polar aprotic solvents like DMSO are often optimal for initial stock solutions .
  • Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to monitor decomposition products. LC-MS can identify hydrolyzed or oxidized derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of this compound in catalytic reactions?

Methodological Answer:

  • DFT Calculations: Optimize the molecular geometry using Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO), identifying nucleophilic/electrophilic sites. For example, the acetyloxy group may act as an electron-withdrawing group, directing reactions to the benzo[b]thiophene ring .
  • Reaction Path Sampling: Use tools like GRRM or AutoMeKin to map potential energy surfaces for reactions (e.g., hydrolysis of the acetate group) and predict dominant pathways .

Q. What strategies resolve contradictory bioactivity data across in vitro assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

  • Dose-Response Optimization: Perform IC50_{50} assays with rigorous controls (e.g., primary cell lines vs. immortalized cells) to account for cell-type-specific responses .
  • Metabolite Profiling: Use LC-HRMS to identify active metabolites in cell culture media, which may explain discrepancies between nominal and effective concentrations .
  • Statistical Validation: Apply response surface methodology (RSM) to model bioactivity as a function of experimental variables (e.g., pH, serum concentration) .

Q. How can reaction engineering principles improve the scalability of its synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Reactors: Optimize residence time and temperature to enhance yield and reduce racemization. For example, microreactors can improve heat transfer during exothermic amination steps .
  • In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

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